molecular formula C7H7FN2O B1206961 N-Nitroso-N-methyl-4-fluoroaniline CAS No. 937-25-7

N-Nitroso-N-methyl-4-fluoroaniline

Cat. No.: B1206961
CAS No.: 937-25-7
M. Wt: 154.14 g/mol
InChI Key: GFIXPWIVPHYTAJ-UHFFFAOYSA-N
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Description

N-Nitroso-N-methyl-4-fluoroaniline is an organic compound with the molecular formula C7H7FN2O. It is a member of the nitrosamine family, which are compounds containing the nitroso functional group bonded to an amine. This compound is of particular interest due to its potential carcinogenic properties and its use in various scientific research applications .

Biochemical Analysis

Biochemical Properties

N-Nitroso-N-methyl-4-fluoroaniline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes involved in metabolic activation, such as cytochrome P450 enzymes. These interactions often result in the formation of reactive intermediates that can bind to DNA and proteins, leading to mutagenic and carcinogenic effects. Additionally, this compound has been observed to inhibit certain enzymes, thereby disrupting normal cellular functions and metabolic processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce oxidative stress, leading to the activation of stress response pathways and changes in gene expression. These changes can result in altered cell proliferation, apoptosis, and other cellular processes. Furthermore, the compound’s ability to form DNA adducts can lead to mutations and genomic instability, contributing to carcinogenesis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound can form covalent bonds with DNA, leading to the formation of DNA adducts that interfere with DNA replication and transcription. Additionally, the compound’s interaction with enzymes such as cytochrome P450 can result in the generation of reactive intermediates that further contribute to its mutagenic and carcinogenic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to the formation of various degradation products. These degradation products may have different biological activities and can influence the overall effects of this compound on cells. Long-term exposure to this compound has been associated with persistent changes in cellular function, including sustained oxidative stress and genomic instability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce subtle changes in cellular function without causing significant toxicity. At higher doses, this compound has been shown to cause severe toxic effects, including organ damage, carcinogenesis, and mortality. Threshold effects have been observed, where a certain dose level is required to elicit a measurable biological response. Additionally, high doses of this compound can lead to acute toxicity and adverse effects on various organs .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic activation primarily through the action of cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, resulting in mutagenic and carcinogenic effects. The metabolic pathways of this compound also involve conjugation reactions that enhance its solubility and facilitate its excretion from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. Once inside the body, the compound can be transported to different tissues, where it accumulates and exerts its biological effects. The distribution of this compound is influenced by factors such as tissue perfusion, binding affinity to cellular components, and the presence of specific transporters. These factors determine the localization and accumulation of the compound in different organs and tissues .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For example, this compound may localize to the nucleus, where it interacts with DNA and influences gene expression. Alternatively, it may accumulate in the mitochondria, leading to the disruption of mitochondrial function and induction of oxidative stress. The subcellular localization of this compound is a key determinant of its biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Nitroso-N-methyl-4-fluoroaniline can be synthesized through the nitrosation of N-methyl-4-fluoroaniline. The reaction typically involves the use of nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid like hydrochloric acid (HCl). The reaction is carried out under controlled temperature conditions to ensure the formation of the desired nitrosamine compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitrosating agents and maintaining stringent safety protocols due to the potential carcinogenic nature of nitrosamines .

Chemical Reactions Analysis

Types of Reactions: N-Nitroso-N-methyl-4-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Nitroso-N-methyl-4-fluoroaniline is utilized in several scientific research fields:

Comparison with Similar Compounds

  • N-Nitroso-N-methylaniline
  • N-Nitroso-N-methyl-4-nitroaniline
  • N-Nitroso-N-methyl-4-bromoaniline

Comparison: N-Nitroso-N-methyl-4-fluoroaniline is unique due to the presence of the fluorine atom, which influences its chemical reactivity and biological activity. Compared to N-Nitroso-N-methylaniline, the fluorinated derivative exhibits different carcinogenic potency and mutagenic properties. The presence of different substituents (e.g., nitro, bromo) in similar compounds also affects their reactivity and biological effects .

Properties

IUPAC Name

N-(4-fluorophenyl)-N-methylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O/c1-10(9-11)7-4-2-6(8)3-5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIXPWIVPHYTAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)F)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9021001
Record name N-Nitroso-N-methyl-4-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937-25-7
Record name 4-Fluoro-N-methyl-N-nitrosobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Nitroso-N-methyl-4-fluoroaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Nitroso-N-methyl-4-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Nitroso-N-methyl-4-fluoroaniline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LSX9S4XBW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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